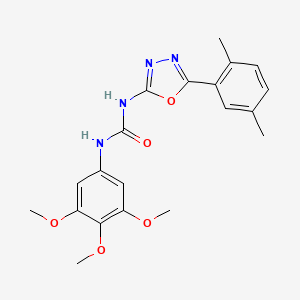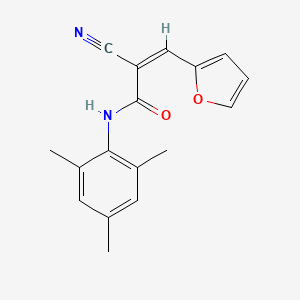
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Coupling with Urea Derivative: The oxadiazole intermediate is then reacted with an isocyanate derivative to form the final urea compound. This reaction is usually carried out under mild conditions to avoid decomposition of the sensitive oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
- 1-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Uniqueness
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of both dimethylphenyl and trimethoxyphenyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
1-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-11-6-7-12(2)14(8-11)18-23-24-20(29-18)22-19(25)21-13-9-15(26-3)17(28-5)16(10-13)27-4/h6-10H,1-5H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXGDMFEHCFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acrylamide](/img/structure/B2458371.png)
![N'-(3-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2458372.png)
![N-(cyanomethyl)-2-{[(3,4-dichlorophenyl)methyl][2-(diethylamino)ethyl]amino}acetamide](/img/structure/B2458373.png)
![3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B2458374.png)
![tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate](/img/structure/B2458377.png)
![8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2458378.png)


![1-(1,2-benzoxazol-3-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2458385.png)
![methyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2458387.png)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B2458388.png)
![N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458390.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate](/img/structure/B2458391.png)
